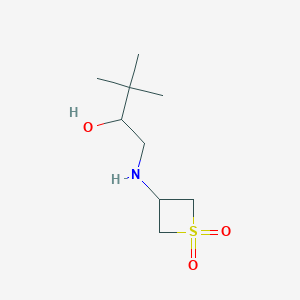
Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 6th position, and a methyl group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylindazole and tert-butyl bromoacetate.
Bromination: The 5-methylindazole undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane (DCM) to introduce the bromine atom at the 6th position.
Esterification: The brominated intermediate is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the tert-butyl ester group at the 1st position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, yielding the corresponding hydrogenated product.
Oxidation Reactions: Oxidation of the methyl group at the 5th position can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 6-substituted indazole derivatives.
Reduction: Formation of 6-hydrogenated indazole derivatives.
Oxidation: Formation of 5-carboxyindazole or 5-formylindazole derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is employed in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanism of action of indazole-based compounds in biological systems.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 5-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the methyl group at the 5th position.
Tert-butyl 6-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the methyl group at the 5th position.
Tert-butyl 5-methyl-1H-indazole-1-carboxylate: Similar structure but lacks the bromine atom at the 6th position.
Uniqueness
Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate is unique due to the presence of both the bromine atom at the 6th position and the methyl group at the 5th position. This combination of substituents can enhance its biological activity and selectivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H15BrN2O2 |
|---|---|
Molekulargewicht |
311.17 g/mol |
IUPAC-Name |
tert-butyl 6-bromo-5-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-5-9-7-15-16(11(9)6-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
CJPVEYOTKRRGDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)N(N=C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


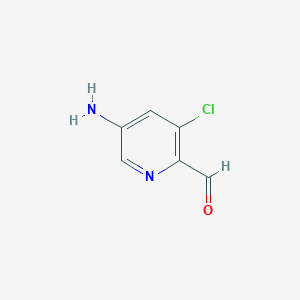
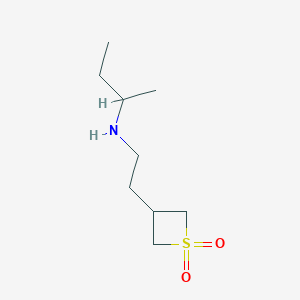
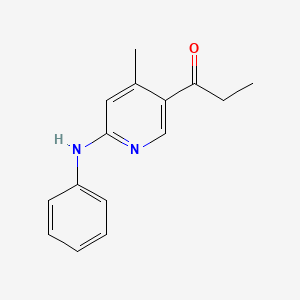
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
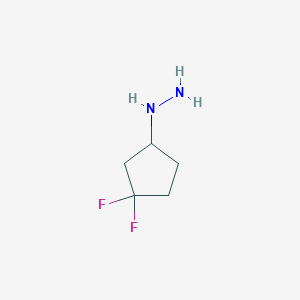
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
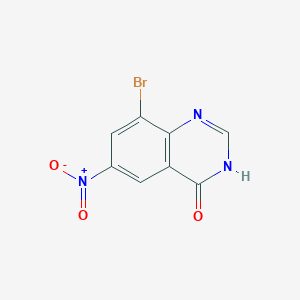
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
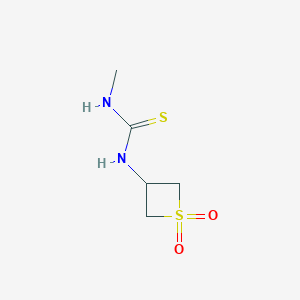
![6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde](/img/structure/B13013817.png)
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)

